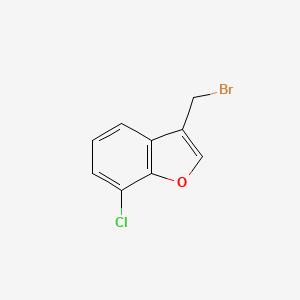

3-(Bromomethyl)-7-chlorobenzofuran

Description

Significance of Benzofuran (B130515) Heterocycles in Synthetic Strategies

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant structural motif in a vast number of both natural products and synthetically derived molecules. First synthesized in 1870, the benzofuran core is a versatile building block in organic synthesis, lending itself to a wide array of chemical transformations. Its presence in numerous biologically active compounds has made it an attractive target for medicinal chemists and a staple in the development of novel synthetic strategies. The utility of the benzofuran scaffold lies in its planar, aromatic system which can be functionalized at various positions to modulate its electronic and steric properties, thereby influencing its reactivity and biological interactions.

Contextualization of Halogenated Benzofuran Derivatives within Chemical Research

The introduction of halogen atoms—such as chlorine, bromine, and fluorine—onto the benzofuran framework gives rise to halogenated benzofuran derivatives. This class of compounds has garnered considerable attention in chemical research. Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown that the strategic placement of halogens on the benzofuran ring can lead to compounds with enhanced or novel activities. For instance, studies have explored various halogenated benzofurans for their potential applications in medicinal chemistry, indicating that the type and position of the halogen can be a critical determinant of a compound's cytotoxic profile. guidechem.com

Specific Focus on the 3-(Bromomethyl)-7-chlorobenzofuran Scaffold

Within the diverse family of halogenated benzofurans, this compound is a compound of particular interest due to its unique combination of reactive functional groups. This molecule features a benzofuran core substituted with a chlorine atom at the 7-position of the benzene ring and a bromomethyl group at the 3-position of the furan ring. The chlorine atom imparts specific electronic properties to the aromatic system, while the bromomethyl group serves as a highly reactive handle for further synthetic modifications.

The bromomethyl group is an excellent electrophile and a good leaving group, making it susceptible to nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide variety of other functional groups, positioning this compound as a valuable intermediate for the synthesis of more complex molecules.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆BrClO |

| Molecular Weight | 245.50 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| CAS Number | Not Available |

Detailed Research Findings

Specific, in-depth research dedicated exclusively to this compound is limited in publicly accessible scientific literature. However, its synthesis and reactivity can be inferred from established chemical principles and related studies on similar structures.

The most probable synthetic route to this compound involves the radical bromination of a precursor, 3-methyl-7-chlorobenzofuran. This type of transformation is commonly achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions. This method selectively brominates the benzylic position of the methyl group. A similar strategy is employed for the synthesis of the analogous sulfur-containing compound, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, as detailed in patent literature. google.comwipo.int Likewise, the synthesis of other substituted 3-(bromomethyl)benzofurans has been reported using NBS for the bromination of the 3-methyl group. nih.gov

The primary utility of the this compound scaffold in synthetic chemistry lies in its capacity to act as a building block. The reactive bromomethyl group can readily undergo substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of a library of derivatives with diverse functionalities, which can then be evaluated for various applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClO |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

3-(bromomethyl)-7-chloro-1-benzofuran |

InChI |

InChI=1S/C9H6BrClO/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 |

InChI Key |

QIYTYRZCWHULDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 7 Chlorobenzofuran and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the synthesis of appropriately substituted precursors. These initial steps are crucial for establishing the final arrangement of substituents on the benzofuran (B130515) ring system.

Synthesis of 7-Chlorobenzofuran (B1585391) Core Structures

The construction of the benzofuran ring system can be achieved through various cyclization strategies. These methods typically involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative.

One common approach is the intramolecular cyclization of ortho-substituted phenols. For instance, ortho-cinnamyl phenols can undergo a regioselective 5-exo-trig intramolecular oxidative cyclization to yield functionalized 2-benzyl benzo[b]furans. nih.gov This reaction is often catalyzed by palladium complexes, such as [PdCl2(CH3CN)2], with an oxidant like benzoquinone. nih.gov

Another powerful technique involves Sonogashira coupling followed by cyclization . This one-pot method can be used to synthesize disubstituted benzo[b]furans from dichlorophenols and terminal alkynes, utilizing a palladium-dihydroxyterphenylphosphine (Cy-DHTP) catalyst. organic-chemistry.org

Ruthenium-catalyzed cycloisomerization presents another route, converting benzannulated homo- and bis-homopropargylic alcohols into benzofurans and isochromenes with high chemo- and regioselectivity. organic-chemistry.org The presence of an amine/ammonium base-acid pair is critical for this transformation. organic-chemistry.org

A summary of common cyclization strategies is presented below:

| Cyclization Strategy | Starting Materials | Catalyst/Reagents | Key Features |

| Oxidative Cyclization | o-Cinnamyl Phenols | [PdCl2(CH3CN)2], Benzoquinone | Regioselective 5-exo-trig cyclization. nih.gov |

| Sonogashira Coupling/Cyclization | Dichlorophenols, Terminal Alkynes | Palladium-dihydroxyterphenylphosphine (Cy-DHTP) | One-pot synthesis of disubstituted benzofurans. organic-chemistry.org |

| Ru-Catalyzed Cycloisomerization | Benzannulated homo- and bis-homopropargylic alcohols | Ruthenium catalyst, Amine/Ammonium pair | Chemo- and regioselective 5- and 6-endo cyclizations. organic-chemistry.org |

| Hypervalent Iodine-Mediated Cyclization | ortho-Hydroxystilbenes | PhI(OAc)2 | Metal-free cyclization to form 2-arylbenzofurans. organic-chemistry.org |

Introducing a chlorine atom specifically at the C7 position of the benzofuran ring is a critical step. The presence of halogens on the benzofuran scaffold has been shown to significantly influence the molecule's properties. nih.gov

Direct chlorination of benzofuran can be challenging due to the potential for multiple side reactions and lack of regioselectivity. A more controlled approach often involves starting with a pre-halogenated precursor, such as a 2-chlorophenol (B165306) derivative, which then undergoes cyclization to form the 7-chlorobenzofuran core. For example, the synthesis of 6-chlorobenzofuran (B126303) can start from 4-chlorosalicylaldehyde, which is converted to its corresponding carboxylic acid and then decarboxylated. A similar strategy can be envisioned for the 7-chloro isomer, starting with 2-chloro-6-substituted phenols.

Achieving regioselectivity is paramount in the synthesis of complex substituted benzofurans. When multiple positions on the ring are available for reaction, controlling where a new functional group is introduced is essential.

For instance, in Friedel-Crafts acylation of benzofurans, a lack of regioselectivity between the C2 and C3 positions is often observed. nih.gov To overcome this, strategies involving the rearrangement of chalcone (B49325) derivatives have been developed to selectively synthesize 3-acylbenzofurans. nih.gov

Directed metalation, using a directing group to guide a metalating agent to a specific position, is another powerful technique for regioselective functionalization. While specific examples for 7-chlorobenzofuran are not prevalent, the principle is widely applied in aromatic chemistry.

A recently developed method for the regioselective synthesis of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, allowing for programmable substitution at any position on the benzofuranone core, which can then be converted to the corresponding benzofuran. oregonstate.edu This method has been used to prepare 4,7-disubstituted benzofurans. oregonstate.edu

Introduction of the Bromomethyl Moiety at C3 Position

Once the 7-chlorobenzofuran core, ideally with a methyl group at the C3 position (3-methyl-7-chlorobenzofuran), is synthesized, the final step is the introduction of the bromine atom onto the methyl group.

The most common and effective method for the benzylic bromination of a methyl group attached to an aromatic ring is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator or light. sciforum.netrsc.org

This reaction proceeds via a free-radical mechanism. youtube.com The process is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although due to toxicity and environmental concerns, alternative solvents such as acetonitrile (B52724) or straight-chain alkanes are now preferred. google.comgoogle.com A patent for the synthesis of the analogous compound, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, describes a process using NBS with benzoyl peroxide as an initiator in a C6-C8 straight-chain alkane solvent under irradiation from a bulb. google.comwipo.int This method is directly applicable to the synthesis of 3-(bromomethyl)-7-chlorobenzofuran from 3-methyl-7-chlorobenzofuran.

The reaction conditions for NBS bromination are crucial. The choice of solvent can influence the outcome, with polar solvents sometimes favoring electrophilic aromatic substitution (ring bromination) over side-chain bromination. mdma.ch However, for benzylic positions, radical side-chain bromination is generally favored, especially with the use of radical initiators. rsc.org

A typical procedure involves dissolving the substrate (3-methyl-7-chlorobenzofuran) in a suitable solvent, adding NBS and a radical initiator (like AIBN or benzoyl peroxide), and heating the mixture or exposing it to light to initiate the reaction. rsc.orggoogle.com

Table of Reagents for Side-Chain Bromination

| Reagent | Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide / AIBN / Light | CCl4, Acetonitrile, n-Heptane | Standard for Wohl-Ziegler reaction; good selectivity for benzylic position. rsc.orggoogle.comgoogle.com |

| N-Bromosuccinimide (NBS) / Tetrachlorosilane (TCS) | - | Acetonitrile | Allows for reaction at room temperature without a traditional radical initiator. sciforum.net |

Alternative Methods for Bromomethyl Group Installation

The introduction of a bromomethyl group onto the benzofuran ring is a critical step. While direct bromomethylation is possible, side-chain bromination of a methyl-substituted benzofuran is a common and effective strategy.

One established method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of an initiator, such as benzoyl peroxide. google.comnih.gov This free-radical substitution reaction selectively targets the methyl group at the 3-position of the benzofuran ring. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or, more recently, in less toxic linear alkanes like n-heptane, under irradiation with a bulb to facilitate the reaction. google.comnih.govwipo.int This approach offers a high degree of selectivity for the desired monobrominated product. semanticscholar.org

Another approach to installing a bromomethyl group involves the reaction of a corresponding alcohol with a brominating agent. However, for the synthesis of 3-(bromomethyl)benzofurans, the radical bromination of the 3-methyl precursor is a more direct and widely employed method.

Catalytic Approaches in Benzofuran Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the benzofuran framework. Both metal-based and non-metallic catalysts have been extensively explored to facilitate the key bond-forming reactions.

Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis is a powerful tool for constructing the benzofuran nucleus. nih.govacs.org A variety of metals, including palladium, copper, nickel, rhodium, and iron, have been successfully employed. nih.govnih.govacs.orgorganic-chemistry.orgacs.org

Palladium- and Copper-Based Catalysis: Palladium and copper catalysts are frequently used in tandem for the synthesis of benzofurans. nih.govacs.org The Sonogashira coupling of o-iodophenols with terminal alkynes, co-catalyzed by palladium and copper complexes, is a classic and versatile method. nih.govacs.org This reaction is followed by an intramolecular cyclization to afford the benzofuran ring. nih.govacs.org Palladium catalysts, such as palladium acetate (B1210297) and bis(triphenylphosphine)palladium(II) dichloride, are often used in conjunction with a copper co-catalyst like copper iodide. nih.govacs.org Ligand-free copper bromide has also been shown to effectively catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.gov

Iron-Catalyzed Reactions: Iron, being an earth-abundant and less toxic metal, has emerged as an attractive catalyst. acs.org Iron(III) chloride has been utilized for the intramolecular cyclization of electron-rich aryl ketones to form benzofurans through oxidative C-O bond formation. acs.orgnih.gov Furthermore, one-pot processes involving iron(III)-catalyzed halogenation of an aryl ring followed by iron- or copper-catalyzed O-arylation have been developed for the synthesis of various benzofuran derivatives. acs.org

Other Metal Catalysts:

Nickel: Nickel catalysts, such as Ni(OTf)₂, have been employed for the intramolecular nucleophilic addition of aryl halides to ketones, providing a route to benzofuran derivatives. acs.orgorganic-chemistry.org

Rhodium: Rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov

Ruthenium: Ruthenium catalysts have proven effective in the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to yield benzofurans. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Benzofuran Synthesis

| Catalyst System | Starting Materials | Reaction Type | Ref. |

|---|---|---|---|

| Pd(OAc)₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.govacs.org |

| FeCl₃ | Electron-rich Aryl Ketones | Intramolecular Oxidative Cyclization | acs.orgnih.gov |

| Ni(OTf)₂ | Aryl Halides, Ketones | Intramolecular Nucleophilic Addition | acs.orgorganic-chemistry.org |

| Rh-based catalyst | Propargyl Alcohols, Aryl Boronic Acids | Arylation / Cyclization | nih.gov |

| Ru-based catalyst | Benzannulated Propargylic Alcohols | Cycloisomerization | organic-chemistry.org |

Non-Metallic Catalysis in Benzofuran Formation

In recent years, there has been a growing interest in developing metal-free catalytic systems for benzofuran synthesis to avoid the cost and potential toxicity associated with transition metals. acs.orgnih.gov

Brønsted Acid Catalysis: Brønsted acids, such as triflic acid and acetic acid, have been shown to be effective catalysts for benzofuran synthesis. nih.govacs.org For instance, triflic acid can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to produce benzofuran cores. nih.govacs.org Acetic acid has been used to catalyze the reaction of benzoquinones to yield benzofuran derivatives. nih.gov

Iodine-Mediated Reactions: Hypervalent iodine reagents, such as phenyliodonium (B1259483) diacetate (PIDA), can act as oxidants to facilitate the oxidative coupling and cyclization of hydroquinones and dicarbonyl compounds, leading to benzofurans. acs.org Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes is another metal-free approach to 2-arylbenzofurans. organic-chemistry.orgnih.gov

Base-Catalyzed Methods: Organic bases like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also catalyze the formation of the benzofuran ring. nih.gov TEA has been used in the Rap-Stoermer reaction between α-haloketones and salicylaldehydes. nih.gov Potassium tert-butoxide has been employed in the transition-metal-free intramolecular cyclization of o-bromobenzylvinyl ketones. nih.gov

Table 2: Non-Metallic Catalytic Approaches to Benzofurans

| Catalyst/Reagent | Starting Materials | Reaction Type | Ref. |

|---|---|---|---|

| Triflic Acid | Quinone Imine Ketals, Dicarbonyl Compounds | Acid-Catalyzed Cyclization | nih.govacs.org |

| Phenyliodonium Diacetate (PIDA) | Hydroquinones, Dicarbonyl Compounds | Oxidative Coupling / Cyclization | acs.org |

| Iodine(III) Reagents | 2-Hydroxystilbenes | Oxidative Cyclization | organic-chemistry.orgnih.gov |

| Triethylamine (TEA) | α-Haloketones, Salicylaldehydes | Rap-Stoermer Reaction | nih.gov |

| Potassium tert-butoxide | o-Bromobenzylvinyl Ketones | Intramolecular Cyclization | nih.gov |

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing more sustainable and environmentally friendly processes.

Solvent Selection and Optimization

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Efforts have been made to replace hazardous solvents with more benign alternatives.

Reaction Condition Modifications for Enhanced Efficiency

Optimizing reaction conditions is key to improving efficiency and reducing waste. This includes modifying temperature, reaction time, and catalyst loading.

Many modern catalytic methods for benzofuran synthesis are designed to proceed under milder conditions, often at room temperature, which reduces energy consumption. elsevier.es The development of highly active catalysts allows for lower catalyst loadings, minimizing metal waste. acs.org One-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, significantly improve process efficiency and reduce solvent usage and waste generation. acs.orgnih.gov For example, a one-pot synthesis of benzofurans from 1-aryl- or 1-alkylketones has been developed using iron and copper catalysts. acs.org Furthermore, modifications such as using microwave irradiation can sometimes accelerate reactions and improve yields. organic-chemistry.org

Mechanistic Investigations of Key Synthetic Steps

The primary method for introducing a bromomethyl group onto the benzofuran ring at the 3-position, starting from 7-chloro-3-methylbenzofuran, is through a free-radical substitution reaction. This process is typically initiated by light or a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS).

The conversion of 7-chloro-3-methylbenzofuran to this compound via radical bromination proceeds through a well-established chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.

Initiation: The reaction is triggered by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating or exposure to UV light. This generates two benzoyloxy radicals, which can then abstract a hydrogen atom from a trace amount of HBr to produce a bromine radical, or directly react with the brominating agent. More commonly, the initiator helps to start a chain reaction involving N-bromosuccinimide. A patent for the synthesis of the analogous 3-bromomethyl-7-chlorobenzo[b]thiophene specifies the use of benzoyl peroxide as an initiator under light irradiation. google.com

Propagation: This stage involves a series of self-sustaining steps:

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group at the 3-position of the 7-chlorobenzofuran ring. This is the rate-determining step and results in the formation of a resonance-stabilized 7-chloro-3-(methylenyl)benzofuran radical and a molecule of hydrogen bromide (HBr). The stability of this benzylic-type radical is a key factor driving the regioselectivity of the reaction to the 3-methyl group.

The newly formed HBr reacts with N-bromosuccinimide (NBS) to regenerate the bromine radical (Br•) and form succinimide. This step ensures a continuous, low concentration of bromine radicals, which is crucial for the selectivity of the bromination.

The 7-chloro-3-(methylenyl)benzofuran radical then reacts with a molecule of Br₂, or more likely with NBS itself, to abstract a bromine atom, yielding the final product, this compound, and regenerating a bromine radical to continue the chain.

Termination: The chain reaction is concluded when any two radical species combine. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical with a 7-chloro-3-(methylenyl)benzofuran radical.

The following table outlines the key reactants and their roles in the proposed synthetic pathway.

| Compound/Reagent | Role in Synthesis |

| 7-Chloro-3-methylbenzofuran | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Benzoyl Peroxide | Radical initiator |

| Light/Heat | Energy source for initiation |

Detailed transition state analysis for the synthesis of this compound is not extensively available in the current body of scientific literature. Such analyses typically require computational chemistry studies to model the energies and geometries of the transition states of the key reaction steps.

Initiation: The transition state for the homolysis of the initiator (e.g., benzoyl peroxide) involves the stretching of the O-O bond until it breaks, forming two radicals.

Propagation (Bromine Abstraction): The transition state for the reaction of the 7-chloro-3-(methylenyl)benzofuran radical with a bromine source (like Br₂ or NBS) involves the partial formation of the C-Br bond and partial cleavage of the Br-Br or N-Br bond.

Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to provide quantitative data on the activation energies and to precisely map the potential energy surface of the reaction pathway. Such studies would offer deeper insights into the geometry of the transition states and the electronic factors governing the reaction.

Chemical Reactivity and Transformation Studies of 3 Bromomethyl 7 Chlorobenzofuran

Reactivity of the Bromomethyl Group

The bromomethyl group is the most reactive site on the 3-(bromomethyl)-7-chlorobenzofuran molecule for a variety of transformations. The carbon atom of the bromomethyl group is electrophilic due to the presence of the electron-withdrawing bromine atom, making it susceptible to attack by nucleophiles. Furthermore, the benzylic-like position of this group enhances its reactivity in both nucleophilic substitution and radical processes.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of the bromomethyl group in this compound. These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion. The general scheme for this transformation is depicted below:

Scheme 1: General Nucleophilic Substitution at the Bromomethyl Group

7-Cl-Benzofuran-CH2Br + Nu- -> 7-Cl-Benzofuran-CH2Nu + Br-

```*Where Nu represents a generic nucleophile.*

Nucleophile (Source) Base Solvent Product Type Representative Yield (%) Diethyl malonate Sodium ethoxide Ethanol 2-(7-chlorobenzofuran-3-ylmethyl)malonic acid diethyl ester Not reported Ethyl acetoacetate (B1235776) Potassium carbonate Acetone 2-acetyl-3-(7-chlorobenzofuran-3-yl)propanoic acid ethyl ester Not reported Organocuprates (R₂CuLi) - THF/Ether 3-Alkyl-7-chlorobenzofuran Not reported

This table presents expected reactions based on general principles of alkylation of benzylic halides. Specific yields for this compound are not available in the cited literature.

The reaction of this compound with various nitrogen-based nucleophiles offers a direct route to a range of amines. These amination reactions are fundamental in the synthesis of biologically active compounds. Both primary and secondary amines, as well as ammonia (B1221849) and its equivalents, can serve as effective nucleophiles.

For example, the reaction of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine, a secondary amine, proceeds via nucleophilic substitution to furnish the corresponding 3-(morpholinomethyl)benzofuran derivative. This transformation highlights the susceptibility of the bromomethyl group to attack by amine nucleophiles.

Amine Nucleophile Base (if required) Solvent Product Type Representative Yield (%) Morpholine K₂CO₃ Acetonitrile (B52724) 3-(Morpholinomethyl)-7-chlorobenzofuran Not reported for 7-chloro derivative Piperidine Triethylamine (B128534) Dichloromethane 3-(Piperidinomethyl)-7-chlorobenzofuran Not reported Sodium azide (B81097) - DMF 3-(Azidomethyl)-7-chlorobenzofuran Not reported

This table illustrates the expected amination reactions. Specific experimental data for this compound is limited in publicly available literature.

Ethers and thioethers can be readily synthesized from this compound by reaction with alkoxides and thiolates, respectively. The Williamson ether synthesis provides a classic and reliable method for the preparation of a wide array of ethers. Similarly, the analogous reaction with thiols or their conjugate bases leads to the formation of thioethers.

The synthesis of thioethers from alkyl halides is a well-established transformation. The reaction proceeds via an S_N2 mechanism and is generally efficient with primary halides like the bromomethyl group of the title compound.

Nucleophile Base (if required) Solvent Product Type Representative Yield (%) Sodium methoxide - Methanol 7-Chloro-3-(methoxymethyl)benzofuran Not reported Phenol Potassium carbonate Acetone 7-Chloro-3-(phenoxymethyl)benzofuran Not reported Sodium thiophenolate - Ethanol 7-Chloro-3-(phenylthiomethyl)benzofuran Not reported

This table outlines the expected formation of ethers and thioethers. Specific yields for these reactions with this compound are not detailed in the available literature.

Radical Reactions

The benzylic-like position of the bromomethyl group also makes it susceptible to radical reactions. While less common than nucleophilic substitutions, radical transformations can offer alternative synthetic pathways. The most pertinent radical reaction in the context of this compound is its formation via the radical bromination of 3-methyl-7-chlorobenzofuran.

The side-chain halogenation of substituted methylbenzofurans can proceed through either an ionic or a free-radical mechanism, depending on the reaction conditions. rsc.orgFor the synthesis of 3-(bromomethyl) derivatives, a free-radical pathway is typically employed, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and/or light.

rsc.org

| Reagent | Initiator | Solvent | Product | Key Observation |

| :--- | :--- | :--- | :--- | :--- |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide/Light | Carbon tetrachloride | this compound | Selective bromination of the methyl group |

This table describes the typical conditions for the radical bromination to form the title compound. The competition between ionic and radical pathways is a key consideration in the halogenation of such systems. rsc.org

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring system in this compound is an aromatic nucleus and can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the fused benzene (B151609) and furan (B31954) rings, as well as by the activating/deactivating and directing effects of the substituents.

In general, electrophilic substitution on the benzofuran ring preferentially occurs at the 2-position of the furan ring, as this position is the most electron-rich. However, in the case of this compound, the 3-position is already substituted. The chloro group at the 7-position is an ortho, para-directing deactivator. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the activating furan oxygen and influenced by the directing effect of the chlorine atom. The most likely positions for electrophilic attack on the benzene ring are the 4- and 6-positions.

The electron-withdrawing nature of the chlorine atom generally reduces the reactivity of the benzene ring towards electrophilic attack compared to unsubstituted benzofuran.

Reaction Type Reagent/Conditions Expected Major Product(s) Nitration HNO₃/H₂SO₄ 3-(Bromomethyl)-7-chloro-4-nitrobenzofuran and/or 3-(Bromomethyl)-7-chloro-6-nitrobenzofuran Halogenation Br₂/FeBr₃ 3-(Bromomethyl)-4-bromo-7-chlorobenzofuran and/or 3-(Bromomethyl)-6-bromo-7-chlorobenzofuran Friedel-Crafts Acylation Acyl chloride/AlCl₃ 3-(Bromomethyl)-4-acyl-7-chlorobenzofuran and/or 3-(Bromomethyl)-6-acyl-7-chlorobenzofuran

This table outlines the expected outcomes of electrophilic substitution reactions on the benzofuran ring of the title compound based on general principles of aromatic reactivity. Specific experimental results for these reactions on this compound are not widely documented.

Mentioned Compounds

Compound Name This compound Diethyl malonate Ethyl acetoacetate 2-(7-chlorobenzofuran-3-ylmethyl)malonic acid diethyl ester 2-acetyl-3-(7-chlorobenzofuran-3-yl)propanoic acid ethyl ester Organocuprates 3-Alkyl-7-chlorobenzofuran Morpholine 3-(Morpholinomethyl)-7-chlorobenzofuran Piperidine 3-(Piperidinomethyl)-7-chlorobenzofuran Sodium azide 3-(Azidomethyl)-7-chlorobenzofuran Sodium methoxide 7-Chloro-3-(methoxymethyl)benzofuran Phenol 7-Chloro-3-(phenoxymethyl)benzofuran Sodium thiophenolate 7-Chloro-3-(phenylthiomethyl)benzofuran 3-Methyl-7-chlorobenzofuran N-bromosuccinimide Benzoyl peroxide Azobisisobutyronitrile (AIBN) 3-(Bromomethyl)-7-chloro-4-nitrobenzofuran 3-(Bromomethyl)-7-chloro-6-nitrobenzofuran 3-(Bromomethyl)-4-bromo-7-chlorobenzofuran 3-(Bromomethyl)-6-bromo-7-chlorobenzofuran 3-(Bromomethyl)-4-acyl-7-chlorobenzofuran 3-(Bromomethyl)-6-acyl-7-chlorobenzofuran Ethyl 3-(bromomethyl)benzofuran-2-carboxylate 3-(morpholinomethyl)benzofuran

Reactivity of the Benzofuran Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In benzofuran, the furan ring is generally more susceptible to electrophilic attack than the benzene ring. The most favored position for substitution is typically C2, due to the ability of the adjacent oxygen atom to stabilize the cationic intermediate (the Wheland intermediate). However, in this compound, the C3 position is already substituted.

The reactivity of the benzene portion of the molecule is modulated by the C7-chloro substituent and the fused furan ring. The chlorine atom, through its electron-withdrawing inductive effect (-I), deactivates the benzene ring towards electrophilic attack. Conversely, its electron-donating resonance effect (+R) directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, the position ortho to the chlorine is C6, and the para position is C4.

Therefore, electrophilic attack on the benzene ring of this compound is expected to occur preferentially at the C4 and C6 positions. The C2 position on the furan ring also remains a potential site for substitution, depending on the reaction conditions and the nature of the electrophile. The weakly deactivating bromomethyl group at C3 sterically hinders attack at C2 and C4 to some extent, which may influence the regiochemical outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Nitro and 6-Nitro derivatives | The C7-Cl group directs ortho/para. C4 and C6 are electronically activated. |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 4-Bromo and 6-Bromo derivatives | The C7-Cl group directs ortho/para. |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 4-Acyl and 6-Acyl derivatives | Acylation is sensitive to steric hindrance; the C6 position may be favored over the more hindered C4 position. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 6-Sulfonic acid derivative | Sulfonation is often reversible and thermodynamically controlled, favoring the less hindered position. |

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org

In this compound, there are two potential DMGs: the furan oxygen and the C7-chloro group.

Furan Oxygen: The oxygen atom in the furan ring is a well-established DMG, strongly directing metalation to the C2 position. For π-electron rich heterocycles like furan, C2 lithiation is often highly dominant. uwindsor.ca

Chlorine Atom: Halogens can act as weaker DMGs, directing lithiation to their ortho positions. In this case, the C7-chloro group would direct metalation to the C6 position.

A competition between these two directing effects would determine the regiochemical outcome of a DoM reaction. Based on the established hierarchy of DMGs, the furan oxygen is a significantly stronger directing group than a chloro substituent. Therefore, treatment of this compound with a strong lithium amide base like LDA or LiTMP at low temperatures is expected to lead predominantly to lithiation at the C2 position. Subsequent quenching with an electrophile would yield a 2-substituted product. However, metal-halogen exchange at the C7 position is a potential competing reaction, especially if an alkyllithium base like n-BuLi is used. uwindsor.ca

Table 2: Potential Outcomes of Directed Metalation on this compound

| Position | Directing Group | Expected Product after Electrophilic Quench (E+) | Comments |

| C2 | Furan Oxygen (strong DMG) | 2-E-3-(Bromomethyl)-7-chlorobenzofuran | This is the kinetically favored and most probable outcome with non-nucleophilic bases. |

| C6 | Chlorine (weak DMG) | 6-E-3-(Bromomethyl)-7-chlorobenzofuran | This is a less likely pathway due to the weaker directing ability of chlorine compared to the furan oxygen. |

Influence of Halogen Substituents on Reactivity

Electronic Effects of Chlorine at C7

The chlorine atom at the C7 position exerts a profound influence on the reactivity of the benzofuran scaffold through a combination of inductive and resonance effects.

Inductive Effect (-I): As an electronegative element, chlorine withdraws electron density from the benzene ring via the sigma bond framework. This inductive effect is distance-dependent and deactivates the entire aromatic system towards attack by electrophiles, making the reactions slower compared to unsubstituted benzofuran.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density at the ortho (C6) and para (C4) positions.

Stereochemical Considerations in Reactions

The parent molecule, this compound, is achiral and does not possess any stereocenters. Stereochemical considerations become relevant when a reaction introduces a new element of chirality.

One primary site for such transformations is the C3-bromomethyl group. The carbon atom of the bromomethyl group is prochiral. Nucleophilic substitution at this position can lead to chiral products if a chiral nucleophile is used or if the reaction proceeds in a chiral environment.

Sₙ2 Pathway: If the reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, the stereochemistry of the product will be determined by the incoming nucleophile. A direct backside attack would lead to a specific stereoisomer.

Sₙ1 Pathway: If the reaction proceeds through a unimolecular (Sₙ1) mechanism, it would involve the formation of a planar, achiral carbocation intermediate at the benzylic-like position. Subsequent attack by a nucleophile could occur from either face of the plane, leading to a racemic mixture of enantiomers if a new stereocenter is formed. edu.krd

Another possibility for introducing stereochemistry is through reactions that create a chiral center on the furan ring, for instance, by addition across the C2-C3 double bond or by a reaction at C2 that generates a new stereocenter. In such cases where diastereomeric products could be formed, the existing structural features of the molecule would likely lead to unequal amounts of the possible diastereomers. edu.krd

Cascade and Domino Reactions involving this compound

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bonds are formed in a single synthetic operation. Such reactions are highly efficient as they reduce the number of separate purification steps and minimize waste. The structure of this compound, with its reactive bromomethyl "handle," makes it a potential substrate for initiating such sequences.

For example, a cascade reaction could be initiated by the substitution of the bromide with a suitable nucleophile. If the nucleophile contains another reactive moiety, it could subsequently undergo an intramolecular reaction with the benzofuran ring system. A plausible, though hypothetical, cascade is outlined below:

Initial Substitution: A nucleophile, such as the enolate of a β-ketoester, displaces the bromide from the C3-methyl group.

Intramolecular Cyclization: The newly introduced group could then participate in an intramolecular cyclization. For instance, under acidic or thermal conditions, the enol or enolate could attack an electronically favorable position on the benzofuran ring (e.g., C2 or C4) to form a new fused ring system.

While specific examples for this compound are not prominent in the literature, related structures have been shown to undergo cascade processes. For instance, Brønsted acids have been used to mediate cascade reactions to form 3-(2-bromoethyl)benzofurans from different starting materials, highlighting the capacity of the benzofuran core to participate in complex transformations. nih.gov Similarly, radical cascade reactions have been developed for the synthesis of other 3-substituted benzofurans, demonstrating another mechanistic pathway through which complex molecules can be assembled from benzofuran precursors. nih.gov

Table 3: Hypothetical Cascade Reaction Scheme

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1. Alkylation | This compound + Sodium salt of diethyl malonate | Base (e.g., NaH), Solvent (e.g., THF) | Diethyl 2-((7-chloro-1-benzofuran-3-yl)methyl)malonate |

| 2. Intramolecular Cyclization | Intermediate from Step 1 | Strong Acid (e.g., PPA) or Lewis Acid | A new polycyclic system formed via intramolecular Friedel-Crafts-type reaction. |

Derivatization and Scaffold Utility in Advanced Organic Synthesis

Application as a Versatile Synthetic Intermediate

The inherent reactivity of the bromomethyl group, coupled with the stability of the benzofuran (B130515) core, allows for the elaboration of 3-(bromomethyl)-7-chlorobenzofuran into a wide array of more complex structures. Its utility as a potent electrophile in alkylation reactions is a cornerstone of its synthetic applications.

While direct, multi-step syntheses of complex polycyclic systems originating from this compound are not extensively documented in readily available literature, its potential as a key intermediate is evident. The construction of such systems often relies on the initial alkylation of a suitable nucleophile with the bromomethyl moiety, followed by intramolecular cyclization reactions. For instance, the Friedel-Crafts alkylation of electron-rich aromatic or heteroaromatic systems with this compound could serve as an entry point to annulated carbazoles and other fused aromatic systems. This three-step, one-pot transformation would proceed through a sequential Lewis acid-catalyzed Friedel-Crafts alkylation, electrocyclization, and subsequent aromatization. researchgate.net The resulting diarylmethane-type intermediates can then undergo further cyclization reactions, such as the Bradsher reaction, to forge new rings and build up polycyclic complexity.

The general strategy for the synthesis of such polycyclic systems is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Friedel-Crafts Alkylation | This compound, Arene/Heteroarene, Lewis Acid | Aryl/Heteroaryl-methyl-7-chlorobenzofuran |

| 2 | Intramolecular Cyclization | Aryl/Heteroaryl-methyl-7-chlorobenzofuran derivative | Dihydro-polycyclic system |

| 3 | Aromatization/Dehydrogenation | Dihydro-polycyclic system | Fully aromatic polycyclic system |

This approach allows for the systematic construction of larger, more complex scaffolds with the 7-chlorobenzofuran (B1585391) unit embedded within the final structure.

The fusion of additional heterocyclic rings onto the benzofuran scaffold can lead to novel chemical entities with unique biological and material properties. The bromomethyl group of this compound is an ideal handle for initiating the construction of such fused systems.

One common approach involves the reaction of the bromomethyl compound with a binucleophilic species. For example, reaction with a substituted o-aminophenol or o-aminothiophenol could lead to the formation of a seven-membered ring fused to the benzofuran core through a tandem alkylation and intramolecular cyclization sequence. The versatility of this approach is demonstrated by the synthesis of various benzo-fused heterocycles. core.ac.uk

A plausible synthetic route to a benzofuro-fused oxazepine is depicted below:

| Reagent 1 | Reagent 2 | Conditions | Fused Heterocycle |

| This compound | 2-Aminophenol | Base (e.g., K2CO3), Solvent (e.g., DMF) | A benzofuro[3,2-b] nih.govnih.govoxazepine derivative |

| This compound | 2-Aminothiophenol | Base (e.g., K2CO3), Solvent (e.g., DMF) | A benzofuro[3,2-b] nih.govnih.govthiazepine derivative |

Furthermore, the conversion of the bromomethyl group to other functionalities (see section 4.2) can open up alternative routes to fused heterocycles. For instance, transformation to an aldehyde would allow for condensation reactions with various active methylene (B1212753) compounds to construct fused pyridines or pyrimidines.

Functional Group Interconversions at the Bromomethyl Position

The bromomethyl group in this compound is a versatile functional handle that can be readily converted into a variety of other substituents, thereby expanding the synthetic utility of this scaffold. These transformations typically proceed via nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.

Common functional group interconversions include:

Synthesis of Azides: The reaction of this compound with sodium azide (B81097) (NaN3) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), provides 3-(azidomethyl)-7-chlorobenzofuran. This azide derivative is a valuable intermediate for the introduction of an amino group via reduction or for use in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. vanderbilt.edu

Synthesis of Amines: The corresponding primary amine, 3-(aminomethyl)-7-chlorobenzofuran, can be prepared through various methods. Direct displacement of the bromide with ammonia (B1221849) is one possibility, although this can sometimes lead to over-alkylation. A more controlled approach involves the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrazinolysis, or by the reduction of the corresponding azide, for example, using triphenylphosphine (B44618) and water (Staudinger reaction) or catalytic hydrogenation. vanderbilt.edu

Synthesis of Ethers and Thioethers: Alkylation of alcohols and thiols with this compound in the presence of a base affords the corresponding ethers and thioethers. This allows for the tethering of the benzofuran scaffold to a wide range of other molecules.

Synthesis of Nitriles: Displacement of the bromide with a cyanide salt, such as sodium or potassium cyanide, yields 3-(cyanomethyl)-7-chlorobenzofuran. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu

Synthesis of Phosphonium (B103445) Salts and Phosphonates: Reaction with triphenylphosphine yields a phosphonium salt, which can be used in Wittig reactions to form alkenes. Alternatively, the Arbuzov reaction with a trialkyl phosphite (B83602) provides the corresponding phosphonate (B1237965) ester, which is a key reagent in the Horner-Wadsworth-Emmons olefination.

A summary of key functional group interconversions is presented in the table below:

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | Sodium azide (NaN3) | Azide (-CH2N3) |

| This compound | Potassium phthalimide, then hydrazine | Primary amine (-CH2NH2) |

| This compound | Alcohol (R-OH), Base | Ether (-CH2OR) |

| This compound | Thiol (R-SH), Base | Thioether (-CH2SR) |

| This compound | Sodium cyanide (NaCN) | Nitrile (-CH2CN) |

| This compound | Triphenylphosphine (PPh3) | Phosphonium salt (-CH2P+Ph3 Br-) |

| This compound | Trialkyl phosphite (P(OR)3) | Phosphonate ester (-CH2PO(OR)2) |

Design and Synthesis of Library Compounds for Chemical Exploration

The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery, where a core molecular structure is systematically decorated with a variety of substituents to create a library of related compounds for biological screening. nih.gov The this compound scaffold is an excellent starting point for the construction of such libraries due to the ease with which its bromomethyl group can be derivatized.

A powerful strategy for library synthesis involves the conversion of the bromomethyl group into a functionality that is amenable to high-throughput parallel synthesis. For example, the synthesis of 3-(azidomethyl)-7-chlorobenzofuran provides a key building block for the construction of a library of 1,2,3-triazole derivatives via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly efficient, proceeds under mild conditions, and has a broad substrate scope, making it ideal for combinatorial chemistry. researchgate.net

The general workflow for the synthesis of a triazole-based benzofuran library is as follows:

Scaffold Preparation: Synthesis of 3-(azidomethyl)-7-chlorobenzofuran from this compound.

Diversity Introduction: Reaction of the azide with a diverse collection of terminal alkynes in a parallel format.

Purification and Characterization: High-throughput purification of the resulting triazole products.

An example of such a library is shown in the table below, illustrating the diversity that can be achieved from a common intermediate.

| Azide Intermediate | Alkyne Building Block (R-C≡CH) | Triazole Product |

| 3-(Azidomethyl)-7-chlorobenzofuran | Phenylacetylene | 1-( (7-chloro-1-benzofuran-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| 3-(Azidomethyl)-7-chlorobenzofuran | Propargyl alcohol | (1-( (7-chloro-1-benzofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

| 3-(Azidomethyl)-7-chlorobenzofuran | 1-Ethynyl-4-fluorobenzene | 1-( (7-chloro-1-benzofuran-3-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |

| 3-(Azidomethyl)-7-chlorobenzofuran | 3-Butyn-1-amine | 2-(1-( (7-chloro-1-benzofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine |

By employing a wide range of alkyne building blocks, a large and diverse library of compounds can be rapidly synthesized and screened for biological activity, facilitating the discovery of new lead compounds in drug discovery programs.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 3-(bromomethyl)-7-chlorobenzofuran at the electronic level. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard tool for the analysis of organic molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the lowest energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy.

For this compound, a key aspect of conformational analysis would be the orientation of the bromomethyl group relative to the benzofuran (B130515) ring. The rotation around the C3-C(H2Br) bond would be explored to identify the most stable conformer. The results of such a study would provide precise data on the molecule's structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.37 | C2-C3-C(H2Br) | 128.5 |

| C3-C(H2Br) | 1.51 | C3-C-Br | 110.2 |

| C-Br | 1.95 | O1-C2-C3 | 110.8 |

| C7-Cl | 1.74 | C6-C7-Cl | 119.5 |

Note: The data in this table is illustrative and represents typical values for similar structures that would be obtained from DFT calculations.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzofuran ring, while the LUMO may have significant contributions from the bromomethyl group, indicating its susceptibility to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govacs.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atom of the furan (B31954) ring and the chlorine atom would be expected to show negative potential, whereas the hydrogen atoms and the area around the bromine atom would exhibit positive potential.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the type of data generated from electronic structure calculations.

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, which could potentially be formed through radical bromination of 7-chloro-3-methylbenzofuran, DFT calculations can be used to model the reaction pathway. This would involve identifying the transition states and intermediates for each step of the reaction. By calculating the activation energies for different potential pathways, the most likely mechanism can be predicted.

For instance, the reaction could proceed via a free radical mechanism initiated by a radical initiator like N-bromosuccinimide (NBS) and light. Computational modeling could validate this by calculating the energies of the radical intermediates and the transition states for hydrogen abstraction and bromine transfer. These theoretical findings can then be compared with experimental observations, such as the identification of reaction byproducts, to validate the predicted mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for the characterization of new compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.comresearchgate.net These theoretical predictions, when compared with experimental spectra, can confirm the structure of this compound.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. These calculations help in assigning the absorption bands observed in the experimental spectrum to specific vibrational modes of the molecule, such as the C-H, C=C, C-O, C-Cl, and C-Br stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π-π* transitions within the benzofuran ring system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ, ppm) of -CH₂Br | 4.6 |

| ¹³C NMR | Chemical Shift (δ, ppm) of -CH₂Br | 28.5 |

| IR | C-Br Stretch (cm⁻¹) | 650 |

| UV-Vis | λmax (nm) | 275 |

Note: The data presented is for illustrative purposes and represents the type of information that would be generated by computational predictions.

Molecular Dynamics Simulations (if relevant to reactivity)

While less common for small molecules in the context of predicting synthetic reactivity, Molecular Dynamics (MD) simulations could be relevant for understanding the behavior of this compound in different solvent environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions, such as those with solvent molecules. This can be particularly useful in understanding how the solvent might influence the course of a reaction involving this compound. For instance, simulations could model the solvation of the molecule and how this affects the accessibility of the reactive bromomethyl group to a nucleophile in solution.

Structure Chemical Behavior Relationship Studies

Impact of Halogenation on Molecular Architecture and Reactivity

The introduction of a chlorine atom at the 7-position of the benzofuran (B130515) ring system significantly influences its electronic properties and, consequently, its reactivity. Chlorine, being an electronegative atom, exerts a notable electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzofuran nucleus, making it less susceptible to electrophilic attack compared to the unsubstituted benzofuran.

The electron-withdrawing nature of the chlorine atom at the 7-position also modulates the reactivity of the furan (B31954) ring. While the furan ring is generally electron-rich and prone to electrophilic substitution, the deactivating effect of the chloro substituent can alter the regioselectivity of such reactions.

Role of the Bromomethyl Group in Directing Chemical Transformations

The bromomethyl group at the 3-position is a key determinant of the chemical reactivity of 3-(Bromomethyl)-7-chlorobenzofuran. This group is highly susceptible to nucleophilic substitution reactions due to the good leaving group ability of the bromide ion. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles.

Studies on analogous 3-(bromomethyl)benzofuran (B3032707) derivatives have shown that this moiety is a versatile handle for the introduction of various functional groups. For example, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to the use of this compound as an intermediate in the synthesis of more complex molecules.

The presence of the bromomethyl group can also influence the reactivity of the benzofuran ring itself. While direct electronic effects on the ring are less pronounced compared to the chloro group, steric hindrance from the bromomethyl group can influence the approach of reagents to the adjacent C2 and C4 positions of the benzofuran core.

Influence of Substituent Effects on Reaction Selectivity and Yield

The combined electronic effects of the 7-chloro and 3-bromomethyl substituents dictate the selectivity and yield of reactions involving this compound. The electron-withdrawing nature of the chlorine atom deactivates the benzene (B151609) ring towards electrophilic substitution, suggesting that reactions of this type would likely require harsh conditions and may lead to a mixture of products.

In contrast, the furan ring, although somewhat deactivated by the chloro group, remains the more reactive site for many transformations. The directing effect of the oxygen atom in the furan ring typically favors electrophilic attack at the 2-position. However, the presence of the bromomethyl group at the 3-position can sterically hinder this approach, potentially leading to substitution at other positions or addition reactions across the 2,3-double bond under certain conditions.

Below is a table summarizing the expected influence of the substituents on various reaction types:

| Reaction Type | Expected Influence of 7-Chloro Group | Expected Influence of 3-Bromomethyl Group | Anticipated Outcome |

| Electrophilic Aromatic Substitution (on Benzene Ring) | Strong deactivation; meta-directing (relative to the furan fusion) | Minor electronic effect; potential steric hindrance | Low reactivity; requires forcing conditions |

| Electrophilic Substitution/Addition (on Furan Ring) | Moderate deactivation | Steric hindrance at C2; potential for addition reactions | Selectivity may vary depending on the electrophile and conditions |

| Nucleophilic Substitution (at Bromomethyl Group) | Minor electronic effect (slight rate enhancement) | Primary site of reactivity; good leaving group | High reactivity with a variety of nucleophiles; generally good yields expected |

It is important to note that the actual reaction outcomes will depend on a multitude of factors, including the specific reagents, solvents, and temperature used.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods form the cornerstone of the structural characterization of 3-(Bromomethyl)-7-chlorobenzofuran, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure. In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments within the molecule. For instance, the methylene (B1212753) protons of the bromomethyl group would exhibit a characteristic singlet, while the aromatic protons on the benzofuran (B130515) ring would appear as a set of multiplets. The specific chemical shifts of these aromatic protons are influenced by the presence of the chloro substituent and the furan (B31954) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom, including those in the bromomethyl group, the furan ring, and the chlorinated benzene (B151609) ring. The chemical shifts of these carbons are indicative of their local electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the methylene group, C=C stretching vibrations from the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. The presence of the C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region of the spectrum. Studies on the infrared spectra of substituted benzofuran derivatives confirm the regions where these characteristic vibrations occur. acs.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing both bromine and chlorine atoms, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). Fragmentation patterns observed in the mass spectrum can provide further structural information, revealing the loss of specific groups like the bromine atom or the entire bromomethyl group. Studies on the mass spectra of substituted benzofurans have detailed common fragmentation pathways for this class of compounds. nih.gov

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the bromomethyl (-CH₂Br) protons. |

| ¹³C NMR | Distinct signals for each carbon atom in the benzofuran ring system and the bromomethyl group. |

| IR | Characteristic absorption bands for C-H, C=C (aromatic), C-O-C (ether), C-Cl, and C-Br bonds. |

| Mass Spec. | Molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Chromatographic and Analytical Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would likely be employed, where the analyte is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of this compound would be a characteristic identifier under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of a sample to that of a pure standard, the purity can be accurately determined. HPLC is also invaluable for tracking the consumption of starting materials and the formation of the product during a chemical reaction. The use of fluorescent derivatization reagents has been explored to enhance the detection of related compounds in HPLC. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful analytical tool. In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The retention time in GC is a key identifier. When coupled with MS, it provides both separation and structural information simultaneously, making it an excellent method for identifying impurities and reaction byproducts. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for rapid reaction monitoring and preliminary purity assessment. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The relative positions of the spots for the starting materials and the product (indicated by their retention factors, Rf) provide a quick snapshot of the reaction's progress.

Table 2: Chromatographic and Analytical Techniques

| Technique | Application |

| HPLC | Purity determination, quantitative analysis, reaction monitoring. |

| GC-MS | Purity assessment, identification of volatile impurities and byproducts. |

| TLC | Rapid reaction monitoring, preliminary purity checks. |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The efficient synthesis of 3-(Bromomethyl)-7-chlorobenzofuran is a prerequisite for its extensive study. While classical methods for benzofuran (B130515) synthesis exist, future research could focus on developing more innovative and efficient routes. Palladium-catalyzed reactions, for instance, have become a powerful tool for the synthesis of substituted benzofurans. nih.govorganic-chemistry.orgmdpi.comelsevier.es Future investigations could adapt these methods for the specific synthesis of this compound.

One potential approach involves a one-pot synthesis from readily available precursors like 2-chloro-6-halophenols. acs.org Such a strategy could offer advantages in terms of atom economy and reduced purification steps. Furthermore, exploring domino reactions, where multiple bond-forming events occur in a single synthetic operation, could provide a rapid and efficient entry to this and related benzofuran systems. organic-chemistry.org The development of green synthetic methods, perhaps utilizing water as a solvent or employing recyclable catalysts, would also be a significant advancement. elsevier.es

| Potential Synthetic Strategy | Key Precursors | Potential Advantages |

| Palladium-Catalyzed Annulation | 2-chloro-6-halophenol, propargyl bromide | High efficiency, good functional group tolerance |

| One-Pot Domino Reaction | Substituted phenol, bromo-containing alkyne | Reduced reaction time, fewer workup steps |

| Photochemical Synthesis | Suitably substituted precursors | Green chemistry approach, unique reactivity |

This table presents hypothetical synthetic strategies for this compound based on established methods for related compounds.

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound—a reactive electrophilic bromomethyl group and a nucleophilic benzofuran core—opens the door to a wide range of chemical transformations. The bromomethyl group is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This could be exploited to synthesize a library of derivatives with diverse properties.

Application in Materials Science Precursor Development

Benzofuran derivatives have emerged as promising building blocks for organic electronic materials due to their rigid, planar structure and good charge-transport properties. nih.govrsc.org The unique substitution pattern of this compound makes it an interesting candidate as a precursor for novel organic semiconductors. The bromomethyl group can be used to polymerize or to anchor the molecule to surfaces, while the chloro-substituent can fine-tune the electronic properties of the resulting material.

Research in this area could focus on synthesizing oligomers and polymers incorporating the this compound unit for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The influence of the chlorine atom on the HOMO/LUMO energy levels and the charge carrier mobility of these materials would be of particular interest. The development of furan-based semiconductors is a rapidly growing field, and this specific derivative could offer unique advantages. rsc.org

| Potential Material Application | Key Property to Investigate | Target Device |

| Organic Semiconductor | Charge carrier mobility, HOMO/LUMO levels | Organic Photovoltaics (OPVs) |

| Emissive Material | Photoluminescence quantum yield, color purity | Organic Light-Emitting Diodes (OLEDs) |

| Functional Polymer Precursor | Polymerization reactivity, thermal stability | Advanced functional materials |

This table outlines potential applications and key properties for investigation for materials derived from this compound.

Theoretical Insights Guiding Experimental Design

Computational chemistry can provide invaluable insights into the properties and reactivity of this compound, thereby guiding experimental efforts. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such studies can help in understanding the influence of the chloro and bromomethyl substituents on the aromaticity and reactivity of the benzofuran core.

Furthermore, theoretical modeling can be used to explore potential reaction mechanisms for its synthesis and functionalization. nih.gov For instance, modeling the transition states of various palladium-catalyzed cross-coupling reactions could help in optimizing reaction conditions. In the context of materials science, computational screening of the electronic properties of hypothetical polymers derived from this compound could accelerate the discovery of new high-performance materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-7-chlorobenzofuran, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation or substitution reactions on benzofuran precursors. For example, bromination using CuBr under controlled conditions (e.g., 62–64°C, petroleum ether solvent) has been effective for analogous brominated benzofurans, yielding ~62% purity after silica gel chromatography . Alternatively, mesylation (using methanesulfonyl chloride) followed by nucleophilic substitution with bromide could be adapted from protocols for chloromethyl derivatives . Key variables include temperature (affecting reaction rate), stoichiometry of brominating agents, and solvent polarity (e.g., EtOAC/petroleum ether mixtures for purification) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : H and C NMR to confirm substitution patterns (e.g., bromomethyl and chloro group positions). Compare chemical shifts to structurally similar compounds like 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for iodinated benzofuran derivatives .

- HPLC/MS : To assess purity (>95%) and detect byproducts, using protocols validated for halogenated benzofurans .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Waste Management : Segregate halogenated waste for professional disposal, as outlined for brominated benzoic acids .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromomethyl group is highly electrophilic, making it prone to nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the 7-chloro substituent may slow reactivity. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize palladium catalysts.

- Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to balance reaction rate and selectivity. Compare with iodinated benzofurans, where electron-withdrawing groups enhance oxidative addition .

Q. What strategies resolve contradictions in spectroscopic data for benzofuran derivatives, such as unexpected coupling patterns in NMR?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to 80°C.

- DFT Calculations : Simulate H NMR shifts using software like Gaussian to validate assignments, as done for sulfinyl-benzofurans .

- Heteronuclear Correlation (HSQC/HMBC) : Confirm connectivity between bromomethyl protons and adjacent carbons .

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C, 60°C, and 80°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hrs).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. Reference protocols for sulfamoylbenzofurans, which degrade via hydrolysis under acidic conditions .

Q. What crystallographic techniques are most effective for determining the solid-state conformation of halogenated benzofurans?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement, as applied to 7-iodo benzofurans .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···Cl contacts) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.